Microemulsion Domain Topology: Hexyl Phosphate vs. Octyl Phosphate in Lecithin-Based Systems
In pseudo-ternary lecithin/alcohol/water/isopropyl myristate systems at 25 °C, 0.2 m hexylphosphate as the aqueous phase produced a single, continuous microemulsion region that spanned the greater portion of the phase diagram. Under identical conditions, 0.2 m octylphosphate generated two separate microemulsion regions divided by an intervening liquid-crystal phase, and the liquid-crystal region solubilized a larger amount of oil than was observed with hexylphosphate [1]. This phase-behaviour divergence is a direct consequence of alkyl chain length and dictates formulation robustness in drug-delivery and personal-care microemulsions.
| Evidence Dimension | Microemulsion region topology (number of isotropic solution domains) at constant alkylphosphate concentration |
|---|---|
| Target Compound Data | Single, continuous microemulsion domain spanning the greater portion of the phase diagram (hexylphosphate, 0.2 m) |
| Comparator Or Baseline | Octylphosphate (0.2 m): two microemulsion regions separated by a liquid-crystal region; liquid-crystal phase solubilizes more oil than hexylphosphate system |
| Quantified Difference | Qualitatively distinct phase topology: one continuous domain vs. two domains with an intervening liquid-crystal region |
| Conditions | Pseudo-ternary systems: soybean lecithin, alcohol (1-butanol, 2-butanol, isobutanol, 1-pentanol, 2-pentanol, 3-pentanol), water, isopropyl myristate; 25 °C; constant lecithin/alcohol mixing ratio; alkylphosphate concentration 0.2 m |
Why This Matters
A single continuous microemulsion domain simplifies formulation design and improves dilution stability, directly impacting procurement for pharmaceutical and cosmetic microemulsion platforms where octylphosphate introduces unwanted liquid-crystal phase complexity.
- [1] Trotta, M., Cavalli, R., Ugazio, E., & Gasco, M.R. (1995). Pseudo-ternary phase diagrams of lecithin-based microemulsions: influence of monoalkylphosphates. Journal of Pharmacy and Pharmacology, 47(6): 451–454. DOI: 10.1111/j.2042-7158.1995.tb05828.x. PMID: 7674125. View Source
